Xanthosine-monophosphate

GMPS inhibition GMP biosynthesis nucleotide analog

Xanthosine-5′-monophosphate (XMP) is the irreplaceable gateway intermediate between IMP and GMP in de novo guanine nucleotide biosynthesis. As the sole natural substrate for GMPS and the direct product of IMPDH, XMP is essential for GMPS activity assays, IMPDH inhibitor screening, and metal-ion binding studies—applications where IMP or GMP cannot substitute. Its unique trianionic state at physiological pH enables precise investigation of macrochelate formation (~65% with divalent metals), critical for enzymology and structural biology. Procure high-purity XMP to ensure reproducible, publication-ready data in purine metabolism research.

Molecular Formula C10H13N4O9P
Molecular Weight 364.21 g/mol
Cat. No. B14788138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthosine-monophosphate
Molecular FormulaC10H13N4O9P
Molecular Weight364.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O
InChIInChI=1S/C10H13N4O9P/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18)
InChIKeyDCTLYFZHFGENCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthosine-5′-monophosphate (XMP) for Research: The Central Purine Intermediate for GMP Biosynthesis Studies


Xanthosine-5′-monophosphate (XMP, CAS 25899-70-1), also known as xanthylate, is a ribonucleoside monophosphate and a central intermediate in purine metabolism [1]. It is uniquely positioned as the product of the rate-limiting enzyme inosine-5′-monophosphate dehydrogenase (IMPDH) and the sole substrate for GMP synthetase (GMPS), making it the essential gateway from IMP to GMP in de novo guanine nucleotide biosynthesis [2]. Unlike its more common structural analogs, IMP and GMP, XMP exists predominantly as a trianion (XMP-H)³⁻ at physiological pH, a distinct ionization state with direct implications for its metal-ion binding and biochemical behavior [3].

Why Xanthosine-5′-monophosphate Cannot Be Replaced by IMP or GMP in Critical Assays


XMP cannot be substituted by its closest structural analogs, IMP or GMP, due to fundamental differences in their biological roles and physical properties. XMP is the sole substrate for GMPS, a reaction that IMP and GMP cannot undergo [1]. Furthermore, XMP exhibits a unique ionization profile at physiological pH, existing primarily as a trianion (XMP-H)³⁻, whereas IMP and GMP exist as dianions [2]. This difference directly affects metal-ion binding and chelation, which can alter enzyme kinetics and structural studies in ways that cannot be replicated by the other monophosphates [3].

Quantitative Evidence for Xanthosine-5′-monophosphate Differentiation in Enzyme Assays, Metal Binding, and Structural Biology


XMP as the Sole Substrate for GMPS: Ki of 92 nM for a Competitive Inhibitor

XMP is the exclusive natural substrate for GMP synthetase (GMPS). A specific competitive inhibitor of this reaction, N2-hydroxyguanosine 5'-monophosphate (N2-OH-GMP), displays a Ki of 92 nM with respect to XMP, a value that is not applicable to IMP or GMP as they are not substrates for this enzyme [1].

GMPS inhibition GMP biosynthesis nucleotide analog

Distinct Ionization State of XMP at Physiological pH vs. IMP and GMP

At physiological pH (7.5), XMP exists predominantly as a trianion (XMP-H)³⁻, while its close analogs IMP and GMP exist as dianions (IMP²⁻, GMP²⁻) [1]. This difference fundamentally alters its metal-ion binding properties, with XMP forming macrochelates to approximately 65% for most divalent metal ions, a behavior not shared by IMP or GMP [2].

metal chelation nucleotide chemistry potentiometry

XMP Inhibits Human IMPDH Isoforms with Identical Ki vs. Isoform-Selective MPA

Xanthosine-5'-monophosphate (XMP) and NADH inhibited both human IMPDH type I and type II isoforms with identical inhibition patterns and inhibition constants [1]. In contrast, the clinically used immunosuppressant mycophenolic acid (MPA) inhibited the type II enzyme with a 4.8-fold lower K than the type I enzyme [2].

IMPDH inhibition isoform selectivity immunosuppression

Analytical Purity and Specification Benchmarks for XMP Procurement

Commercial XMP for research is typically specified at ≥95% to ≥98% purity by HPLC, with defined spectroscopic properties including λmax = 276 nm and an extinction coefficient ε = 9.6 L mmol⁻¹ cm⁻¹ (in Tris-HCl pH 7.5) [1]. These specifications are directly comparable to standards for IMP and GMP, ensuring consistent quality for quantitative work .

HPLC analytical standard quality control

XMP Exhibits High-Affinity Product Inhibition of IMPDH in Bacillus anthracis

In studies with Bacillus anthracis IMPDH, the product XMP was identified as an inhibitor, and its inhibitory effect was characterized alongside mycophenolic acid (MPA) [1]. While specific Ki values for XMP were not provided in the abstract, the study's inclusion of XMP inhibition data highlights its role in product feedback regulation, a property distinct from substrate IMP or other purine nucleotides [2].

antibacterial IMPDH product inhibition

Primary Research and Industrial Applications for Xanthosine-5′-monophosphate


GMP Synthetase (GMPS) Inhibitor Screening and Kinetic Characterization

XMP is the only natural substrate for GMPS, making it essential for any assay designed to measure GMPS activity or screen for inhibitors. The Ki of 92 nM for the competitive inhibitor N2-OH-GMP was determined with respect to XMP, providing a benchmark for evaluating novel GMPS inhibitors [1]. IMP or GMP cannot be used for this application.

IMPDH Activity and Isoform Characterization Assays

XMP is the direct product of the IMPDH reaction and a non-selective inhibitor of both human IMPDH isoforms. Its use in HPLC-based assays, such as those validated for whole blood and mononuclear cell lysates, allows for the reliable quantification of IMPDH activity [1]. In contrast, MPA must be used for isoform-selective studies [2].

Metal-Dependent Enzyme Mechanism Studies

The unique ionization state of XMP at physiological pH (trianion vs. dianion for IMP/GMP) makes it the required compound for investigating metal-ion interactions in purine metabolism. The quantified macrochelate formation (approximately 65% for many divalent metals) cannot be replicated with IMP or GMP [1].

Purine Salvage Pathway Analysis and Structural Biology

In organisms that rely on purine salvage, XMP is a key product of xanthine-guanine phosphoribosyltransferase (XGPRT). Crystal structures of this enzyme in complex with XMP, along with IMP and GMP, have been solved, providing a comparative framework for drug design against parasitic diseases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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